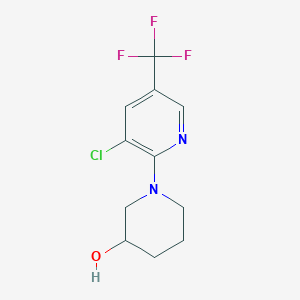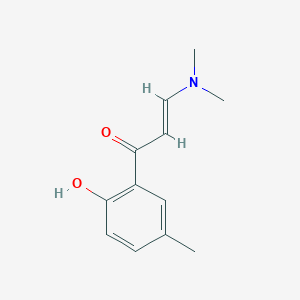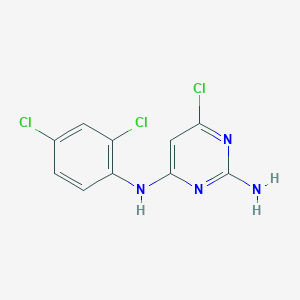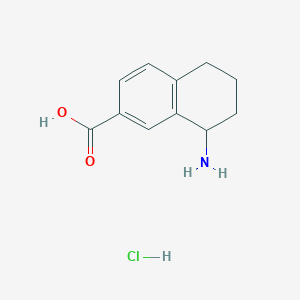![molecular formula C6H5ClN4S2 B3034048 3-{[(2-氯-1,3-噻唑-5-基)甲基]硫代}-1H-1,2,4-三唑 CAS No. 134796-35-3](/img/structure/B3034048.png)
3-{[(2-氯-1,3-噻唑-5-基)甲基]硫代}-1H-1,2,4-三唑
描述
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H5ClN4S2 and its molecular weight is 232.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
1,2,4-三唑和 1,3,4-噻二唑衍生物的合成涉及复杂的化学反应,其中像 3-{[(2-氯-1,3-噻唑-5-基)甲基]硫代}-1H-1,2,4-三唑这样的分子可以是中间体或目标。例如,某些硫代氨基脲在碱性或酸性介质中环化分别导致形成 1,2,4-三唑和 1,3,4-噻二唑衍生物,展示了这些化合物在合成化学中的多功能性 (Maliszewska-Guz 等人,2005)。这些化合物的结构多样性允许广泛的化学性质和潜在应用。
生物活性
已对与 3-{[(2-氯-1,3-噻唑-5-基)甲基]硫代}-1H-1,2,4-三唑相关的化合物进行了各种生物活性的研究。例如,一些衍生物已因其抗菌和抗结核特性而受到研究。一项研究中合成的一系列衍生物对金黄色葡萄球菌、大肠杆菌和结核分枝杆菌等细菌表现出显着的活性,表明它们作为抗菌和抗结核剂的潜力 (Shiradkar 等人,2007)。另一项研究合成并评估了三唑和噻二唑衍生物对人癌细胞系的细胞毒性,其中一些化合物表现出显着的细胞毒活性,表明它们在癌症研究中的潜力 (Shi 等人,2013)。
未来方向
The future directions for “3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The discovery and development of more effective and potent compounds is one of the most clinical challenges in modern medicinal chemistry .
作用机制
Target of Action
The compound, 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole, is a heterocyclic compound that contains both a triazole and a thiazole ring . These types of compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Similarly, thiazole compounds have been found in many potent biologically active compounds, suggesting a broad range of potential interactions .
Biochemical Pathways
Compounds containing triazole and thiazole rings have been associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Triazoles are highly soluble in water , and thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with triazole and thiazole compounds , it’s likely that the effects of this compound would depend on the specific biological targets it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, 1,2,3-Triazole has strong stability for thermal and acid conditions . .
生化分析
Biochemical Properties
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can disrupt the cell cycle, leading to cell death in rapidly dividing cells.
Molecular Mechanism
At the molecular level, 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic processes.
Transport and Distribution
The transport and distribution of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. For example, it may concentrate in the liver and kidneys, where it exerts its therapeutic or toxic effects . The distribution of the compound is influenced by its chemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and regulatory proteins . The localization of the compound can influence its ability to modulate gene expression and cellular processes.
属性
IUPAC Name |
2-chloro-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S2/c7-5-8-1-4(13-5)2-12-6-9-3-10-11-6/h1,3H,2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJCDHZQSZQKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200554 | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134796-35-3 | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134796-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)
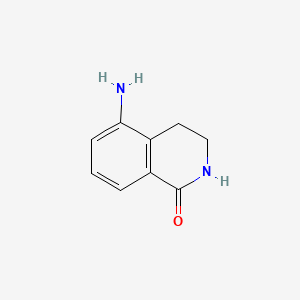
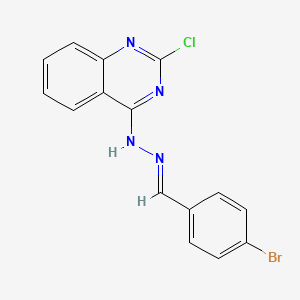
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)
